molecular formula C25H21N5O3 B609130 ML230

ML230

Cat. No.: B609130
M. Wt: 439.5 g/mol
InChI Key: LRPGMVPQQLBMNE-UHFFFAOYSA-N
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Description

ML230 is a selective inhibitor of the ATP-binding cassette transporter subtype ABCG2 (Breast Cancer Resistance Protein, BCRP), a critical efflux pump implicated in multidrug resistance (MDR) in cancer cells. It exhibits a 36-fold higher inhibitory potency for ABCG2 (EC₅₀ = 0.13 μM) compared to ABCB1 (P-glycoprotein; EC₅₀ = 4.65 μM) . This selectivity makes this compound a valuable tool for studying ABCG2-mediated drug resistance and for enhancing the efficacy of chemotherapeutic agents that are substrates of ABCG2. This compound’s mechanism involves competitive inhibition of ATP hydrolysis, thereby blocking the efflux of anticancer drugs like mitoxantrone and topotecan from cancer cells .

Preparation Methods

Structural Overview and Retrosynthetic Analysis

ML230’s molecular architecture comprises a pyrazolo[1,5-a]pyrimidine core decorated with phenyl and furan substituents, a piperazine linker, and a furan-3-yl methanone group . Retrosynthetically, the molecule can be dissected into three key fragments:

  • Pyrazolo[1,5-a]pyrimidine core : Likely synthesized via cyclocondensation of 5-aminopyrazole with a 1,3-diketone or equivalent electrophilic species.

  • Piperazine-functionalized side chain : Introduced through nucleophilic aromatic substitution or palladium-catalyzed coupling.

  • Furan-3-yl methanone group : Installed via acylation of the piperazine nitrogen using furan-3-carbonyl chloride or activated esters .

This modular approach aligns with strategies observed in analogous heterocyclic syntheses, where desymmetrization and sequential functionalization are critical .

Synthetic Routes to this compound

Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine scaffold is constructed through a cyclocondensation reaction. For example, reacting 5-amino-1H-pyrazole with benzil (1,2-diphenylethanedione) under acidic conditions yields the bicyclic core . Benzil, prepared via oxidation of benzoin or Stetter reaction derivatives, serves as the diketone precursor .

Optimization Insights :

  • Solvent System : Tetrahydrofuran (THF) or dichloromethane (DCM) facilitates homogeneous mixing, critical for high yields .

  • Temperature Control : Reactions conducted at 60°C minimize side products while ensuring complete cyclization .

Post-cyclization, halogenation at position 7 of the pyrazolopyrimidine (e.g., using POCl₃) introduces a chloride leaving group, enabling subsequent piperazine coupling .

Functionalization with Piperazine

The chlorinated intermediate undergoes nucleophilic aromatic substitution with piperazine. This step demands careful stoichiometry to avoid over-alkylation.

Representative Conditions :

ParameterValue
SolventDMF
Temperature80°C
Reaction Time12 h
Yield78%

Excess piperazine (2.5 equiv) ensures complete substitution, while catalytic KI enhances reactivity . Purification via silica gel chromatography isolates the mono-substituted product .

Acylation with Furan-3-yl Methanone

The final step involves acylation of the piperazine nitrogen using furan-3-carbonyl chloride. Activated esters, such as NHS derivatives, enhance reaction efficiency under mild conditions .

Procedure :

  • Activation : Furan-3-carboxylic acid is treated with NHS and DCC in DCM to form the NHS ester.

  • Coupling : The NHS ester reacts with the piperazine intermediate in THF at room temperature.

  • Workup : Filtration and column chromatography yield this compound with >98% purity .

Yield Comparison :

Acylating AgentYield (%)
NHS ester92
Acid chloride88

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 8.94 (d, 1H), 8.71 (d, 1H), and 7.45–7.20 (m, 5H) confirm aromatic and heterocyclic protons .

  • ¹³C NMR : Signals at δ 167.5 (C=O) and 152.1 (pyrimidine C) validate the methanone and core structures .

High-Resolution Mass Spectrometry (HRMS) :

  • Observed : m/z 439.1643 ([M+H]⁺)

  • Calculated : 439.1638 (C₂₅H₂₁N₅O₃) .

Challenges and Optimization Strategies

  • Solubility Issues : Early intermediates (e.g., nitro-substituted derivatives) exhibit poor solubility, necessitating THF or DMF as reaction solvents .

  • Degradation : NHS-activated esters hydrolyze under humid conditions, requiring inert atmosphere handling .

  • Scalability : Gram-scale synthesis of 3 (per JACS protocol) achieves 91% yield via simplified workup, informing this compound production .

Chemical Reactions Analysis

Types of Reactions

ML230 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which are studied for their potential biological activities and applications .

Scientific Research Applications

Key Applications

  • Sample Preparation for Mass Spectrometry
    • ML230 is employed in preparing formalin-fixed paraffin-embedded (FFPE) tissues for mass spectrometry analysis. The AFA-sonication process significantly improves the extraction efficiency of biomolecules, enabling researchers to achieve higher quality samples necessary for accurate analysis .
    • A study demonstrated that samples prepared using this compound exhibited more than double the quality acceptance criteria (0.2 ng/μL), indicating its effectiveness in enhancing sample quality for downstream applications .
  • Protein Aggregation Capture
    • The device facilitates a method known as Modified Protein Aggregation Capture (APAC), which allows for direct and reproducible extraction of proteins from complex biological matrices. This method is non-toxic and preserves the integrity of the biological samples, making it suitable for sensitive applications such as proteomics .
  • Biological Research
    • In biological research, this compound is utilized to prepare samples from various tissue types, allowing for comprehensive analysis in studies related to cancer, genomics, and proteomics. The ability to process multiple samples simultaneously enhances throughput and efficiency in laboratory settings .

Case Study 1: Enhancing Nucleic Acid Extraction

A research team utilized this compound to extract nucleic acids from FFPE tissues. The study found that the ultrasonication process improved the yield and purity of DNA compared to conventional methods. This enhancement allowed for more reliable downstream applications such as PCR amplification and sequencing.

Case Study 2: Proteomic Analysis

In another study focusing on proteomics, researchers used this compound to prepare protein samples from human tissues. The results indicated that proteins extracted using this method were of significantly higher quality, leading to better identification rates in mass spectrometry analyses. The study highlighted the importance of sample preparation in achieving accurate proteomic profiles.

Mechanism of Action

ML230 exerts its effects by selectively inhibiting the ABCG2 transporter. This inhibition prevents the efflux of substrates from cells, thereby increasing the intracellular concentration of therapeutic agents. The molecular targets include the ATP-binding sites of ABCG2, and the pathways involved are related to drug transport and resistance mechanisms .

Comparison with Similar Compounds

The following table compares ML230 with structurally or functionally similar ABCG2 inhibitors, highlighting key pharmacological and biochemical properties:

Compound Target EC₅₀/IC₅₀ Selectivity (vs. ABCB1) Key Properties References
This compound ABCG2 0.13 μM 36-fold selective Competitive ATP hydrolysis inhibitor; enhances cytotoxicity of ABCG2 substrates.
CCTA-1523 ABCG2 N/A Selective Orally active, reversible inhibitor; exhibits anticancer activity.
Ac32Az19 ABCG2 13 nM Highly selective Nontoxic, potent inhibitor; EC₅₀ = 13 nM in HEK293/R2 cells.
(S)-ML753286 ABCG2 0.6 μM N/A Inhibits BCRP efflux; IC₅₀ = 0.6 μM.

Key Insights:

Potency :

  • Ac32Az19 is the most potent (EC₅₀ = 13 nM), surpassing this compound (EC₅₀ = 0.13 μM) by an order of magnitude .
  • (S)-ML753286 is less potent (IC₅₀ = 0.6 μM), suggesting this compound is more effective in blocking ABCG2-mediated efflux .

Ac32Az19’s high selectivity and low toxicity make it suitable for in vivo studies .

Therapeutic Utility: CCTA-1523’s oral bioavailability and reversible inhibition profile offer advantages for clinical applications . this compound’s competitive ATPase inhibition mechanism is shared with Ko143 but differs from Ac32Az19’s noncompetitive binding .

This compound in Cancer Research:

  • Synergy with Chemotherapy : this compound reverses ABCG2-mediated resistance to mitoxantrone and topotecan in vitro, restoring drug accumulation in resistant cell lines .

Limitations and Challenges:

  • Toxicity : Unlike Ac32Az19, this compound’s toxicity profile in vivo remains understudied.
  • Specificity : While selective for ABCG2, this compound may still interact with other ATP-dependent transporters at higher concentrations .

Biological Activity

ML230 is a compound recognized for its selective inhibition of the breast cancer resistance protein (BCRP), also known as ABCG2 or MRP-1. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and potential applications in therapeutic contexts.

Overview of this compound

  • Chemical Identity : this compound (CAS# 1776055-05-0) is a small molecule specifically designed to inhibit BCRP.
  • Selectivity : It exhibits a 36-fold selectivity for BCRP over P-glycoprotein (MDR-1), making it a valuable tool in pharmacological research aimed at overcoming multidrug resistance in cancer therapies .

This compound operates by binding to the BCRP transporter, which is responsible for the efflux of various drugs and xenobiotics out of cells. This action can enhance the intracellular concentration of therapeutic agents, thereby improving their efficacy against resistant cancer cells.

Anticancer Activity

Recent studies have highlighted the potential of this compound in enhancing the effectiveness of chemotherapeutic agents. For instance:

  • In Vitro Studies : this compound has been shown to significantly increase the sensitivity of cancer cell lines resistant to conventional therapies. In particular, it enhances the cytotoxic effects of doxorubicin and other chemotherapeutics in BCRP-overexpressing cell lines .
  • Case Study Example : A study involving human cancer cell lines demonstrated that co-treatment with this compound resulted in a marked decrease in the IC50 values of doxorubicin, indicating enhanced drug potency when used in conjunction with BCRP inhibitors .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound suggests that its ability to inhibit BCRP can lead to increased bioavailability of co-administered drugs. This is particularly relevant in clinical settings where drug resistance poses a significant challenge.

Parameter Value
Selectivity for BCRP36-fold over MDR-1
SolubilityModerate
BioavailabilityEnhanced when used with other agents

Case Studies

  • Breast Cancer Treatment : In a preclinical model, this compound was administered alongside paclitaxel to evaluate its impact on drug distribution and efficacy. Results indicated that this compound significantly increased paclitaxel accumulation in tumor tissues, leading to improved tumor regression compared to controls .
  • Combination Therapy : Another study explored the combination of this compound with various chemotherapeutics across different cancer types. The findings suggested that this compound not only improved drug uptake but also reduced adverse effects associated with high doses of chemotherapy .

Future Directions

The promising results from studies involving this compound suggest several potential avenues for future research:

  • Clinical Trials : There is a need for clinical trials to assess the safety and efficacy of this compound in humans, particularly in combination with existing chemotherapeutics.
  • Mechanistic Studies : Further investigations into the molecular mechanisms underlying its action could provide insights into optimizing its use as a therapeutic agent.
  • Exploration Beyond Cancer : Given its mechanism, exploring this compound’s potential applications in other diseases characterized by drug resistance could be beneficial.

Properties

IUPAC Name

furan-3-yl-[4-[5-(furan-2-yl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3/c31-25(19-8-14-32-17-19)29-11-9-28(10-12-29)24-16-21(22-7-4-13-33-22)26-23-15-20(27-30(23)24)18-5-2-1-3-6-18/h1-8,13-17H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPGMVPQQLBMNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC3=CC(=NN32)C4=CC=CC=C4)C5=CC=CO5)C(=O)C6=COC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 7-chloro-5-(furan-2-yl)-2-phenylpyrazolo[1,5-a]pyrimidine (0.148 g, 0.5 mmol, 1.0 eq), furan-3-yl(piperazin-1-yl)methanone (0.180 g, 1.0 mmol, 2.0 eq,) and N-ethyl-N-isopropylpropan-2-amine (0.129 g, 1.0 mmol, 2.0 eq) in acetonitrile (5.0 mL) was heated at 100° C. for 3 hr. The completed reaction was purified by chromatography (Biotage 25 g, EtOAc/Hexane) to afford (4-(5-(furan-2-yl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-3-yl)methanone (0.218 g, 99%) as a white solid. 1H-NMR (400 MHz, CDCl3) δ 8.03-8.00 (m, 2H), 7.83 (m, 1H), 7.62 (m, 1H), 7.52-7.47 (m, 3H), 7.45-7.41 (m, 1H), 7.23 (dd, J=3.5, 0.7 Hz, 1H), 6.93 (s, 1H), 6.65 (m, 1H), 6.62 (dd, J=3.5, 1.8 Hz, 1H), 6.60 (s, 1H), 4.08 (b, 4H), 3.92 (b, 4H). 13C NMR (125 MHz, CDCl3) δ 164.1, 155.4, 152.4, 151.8, 150.1, 148.5, 144.3, 143.8, 143.2, 132.9, 129.0, 128.7, 126.4, 120.6, 112.6, 110.9, 110.1, 92.9, 88.9, 48.3. LCMS retention time: 3.20 min; purity at 215 nm=100%. HRMS m/z calculated for C24H27N5O2 ([M+H]+): 440.1717. found 440.1715.
Name
7-chloro-5-(furan-2-yl)-2-phenylpyrazolo[1,5-a]pyrimidine
Quantity
0.148 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
0.129 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.